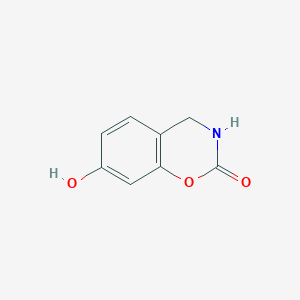

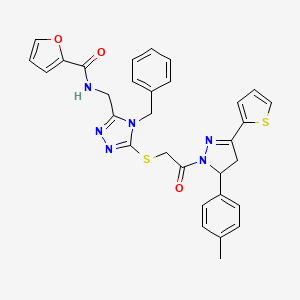

![molecular formula C19H20N2O3S2 B2721684 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-ethylsulfonylbenzamide CAS No. 898422-93-0](/img/structure/B2721684.png)

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-ethylsulfonylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Novel Synthesis and Antitumor Evaluation

Research has demonstrated the synthesis of heterocyclic derivatives from polyfunctionally substituted compounds, including the one , leading to the creation of compounds with significant antitumor activities. These compounds, encompassing thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, have been shown to exhibit high inhibitory effects on various human cancer cell lines, such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268), through in vitro screening tests. The diversity of synthesized products and their antiproliferative activity underscore their potential in cancer research and treatment strategies (H. Shams et al., 2010).

Antimicrobial Applications

Another study focused on the synthesis of novel heterocyclic compounds incorporating a sulfamoyl moiety, aiming to create antimicrobial agents. These compounds, including 2-pyridone, chromene, hydrazone, pyrazole, thiazole, and thiophene derivatives, were evaluated for their antibacterial and antifungal activities, showing promising results against a variety of microorganisms. This research highlights the potential of such compounds in developing new antimicrobial treatments (E. Darwish et al., 2014).

Electrophysiological Activity

The exploration of N-substituted imidazolylbenzamides or benzene-sulfonamides for their cardiac electrophysiological activity has also been a significant application. These compounds have been studied for their potential as selective class III agents, showing comparable potency to sematilide, a clinical trial candidate for arrhythmias. This research contributes to the understanding of the molecular basis of cardiac arrhythmias and the development of novel therapeutics (T. K. Morgan et al., 1990).

Antibacterial and Antifungal Activities

The synthesis and characterization of novel compounds bearing a thiophen-2-ylthio moiety have been linked to significant antibacterial and antifungal activities. Molecular docking studies provided insights into the interaction of these compounds with bacterial protein receptors, revealing compounds with potent activity against various microorganisms, including those with lower minimum inhibitory concentrations than standard treatments (P. Ravichandiran et al., 2015).

Antitumor and Antimicrobial Dyes

Furthermore, the design and synthesis of novel antimicrobial acyclic and heterocyclic dyes based on conjugate enaminones and/or enaminonitrile moieties derived from similar compounds have been explored. These dyes, characterized by their antimicrobial activities, have shown significant efficacy against tested organisms, offering potential applications in textile finishing and dyeing processes for antimicrobial purposes (H. Shams et al., 2011).

Propiedades

IUPAC Name |

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-ethylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S2/c1-2-26(23,24)17-11-7-6-9-14(17)18(22)21-19-15(12-20)13-8-4-3-5-10-16(13)25-19/h6-7,9,11H,2-5,8,10H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTPIGZJHKKKFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCCC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-ethylsulfonylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

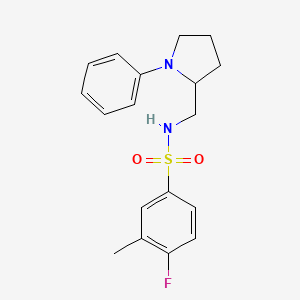

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide](/img/structure/B2721602.png)

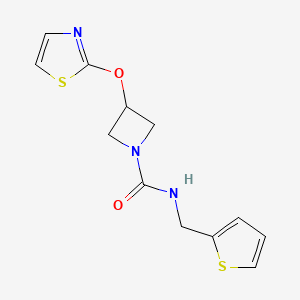

![(S)-methyl 2-(tert-butoxy)-2-((R)-4-(2,3-dihydropyrano[4,3,2-de]quinolin-7-yl)-2-methylquinolin-3-yl)acetate](/img/structure/B2721607.png)

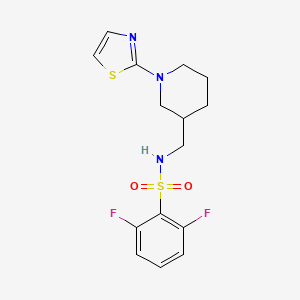

![4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2721610.png)

![2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione](/img/structure/B2721617.png)

![3-isopentyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2721620.png)

![1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2721621.png)

![(E)-3-[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2721623.png)